[Methyl(phenyl)amino](oxo)acetic acid
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Overview
Description
Methyl(phenyl)aminoacetic acid is an organic compound that features a combination of methyl, phenyl, and amino groups attached to an oxoacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(phenyl)aminoacetic acid typically involves the reaction of phenylhydrazine with glyoxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst, such as methanesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Methyl(phenyl)aminoacetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl(phenyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl(phenyl)aminoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl(phenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Glyoxylic acid: Shares the oxoacetic acid backbone but lacks the methyl and phenyl groups.
Phenylglycine: Contains a phenyl group attached to an amino acid backbone but lacks the oxo group.
Methylglycine: Features a methyl group attached to an amino acid backbone but lacks the phenyl and oxo groups.
Uniqueness
Methyl(phenyl)aminoacetic acid is unique due to its combination of methyl, phenyl, and amino groups attached to an oxoacetic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(N-methylanilino)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10(8(11)9(12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOUHWPZZGSLOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506922 |
Source
|
Record name | [Methyl(phenyl)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13120-33-7 |
Source
|
Record name | [Methyl(phenyl)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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